2-(2-Bromoethyl)-1-chloro-3-fluorobenzene

Description

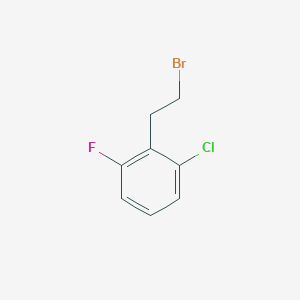

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrClF. Its structure features a benzene ring substituted with:

- A chlorine atom at position 1,

- A 2-bromoethyl group (-CH₂CH₂Br) at position 2,

- A fluorine atom at position 2.

This arrangement of electron-withdrawing halogens (Cl, F) and the bromoethyl group creates a unique electronic and steric environment, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-(2-bromoethyl)-1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQLXEUYWJITHCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene, also known by its CAS number 309721-44-6, is a halogenated aromatic compound that has garnered attention for its applications in various fields, particularly in organic synthesis and material science. This article explores its scientific research applications, focusing on its role as an intermediate in the synthesis of complex organic molecules, especially in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Intermediate in Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine and chlorine substituents make it a versatile building block for further functionalization, allowing chemists to create more complex molecules through electrophilic aromatic substitution reactions.

OLEDs and Electronic Materials

One of the prominent applications of this compound is as an intermediate in the production of OLED materials. OLEDs are essential components in modern display technologies due to their high efficiency and vibrant colors. The incorporation of fluorinated compounds like this compound enhances the thermal stability and electron transport properties of the resulting materials .

Pharmaceutical Synthesis

The compound has potential applications in pharmaceutical chemistry, particularly in the synthesis of biologically active molecules. Its halogenated structure can be exploited to introduce specific functional groups that are critical for biological activity, making it a candidate for drug development .

Case Study 1: Synthesis of OLED Materials

Research has demonstrated that using this compound as a precursor can lead to the development of novel OLED materials with improved performance metrics. A study reported that modifying the electronic properties of OLEDs through halogenation resulted in devices with enhanced brightness and efficiency .

Case Study 2: Development of Antiviral Agents

Another investigation focused on utilizing this compound in synthesizing antiviral agents. The introduction of bromine and chlorine atoms into molecular frameworks has shown promise in increasing the efficacy against viral infections by enhancing binding affinity to viral proteins .

Mechanism of Action

The mechanism by which 2-(2-Bromoethyl)-1-chloro-3-fluorobenzene exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

| Compound Name | Structural Features | Key Differences from Target Compound | Impact on Properties/Applications |

|---|---|---|---|

| 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene | Bromoethyl group (-CH(Br)CH₃) at position 2 | Bromine on ethyl chain vs. terminal position | Altered steric hindrance; slower SN2 reactivity |

| 2-(Bromomethyl)-1-chloro-3-fluorobenzene | Bromomethyl (-CH₂Br) group at position 2 | Shorter alkyl chain (methyl vs. ethyl) | Higher electrophilicity; faster nucleophilic substitution |

| 1-Bromo-3-chloro-2-ethylbenzene | Ethyl group (-CH₂CH₃) at position 2; bromine at position 1 | No fluorine; different halogen positions | Reduced electron-withdrawing effects; lower polarity |

| 2-(Bromomethyl)-1-ethyl-3-fluorobenzene | Ethyl group at position 1; bromomethyl at position 2 | Ethyl vs. bromoethyl substituent | Modified steric bulk; altered regioselectivity in reactions |

| 1-Bromo-2-(bromomethyl)-3-fluorobenzene | Additional bromine on methyl group at position 2 | Dual bromine substituents | Enhanced reactivity in cross-coupling reactions |

Electronic and Steric Effects

- Halogen Positioning : The presence of fluorine at position 3 (meta to Cl) in the target compound increases the ring’s electron deficiency compared to analogues lacking fluorine (e.g., 1-bromo-3-chloro-2-ethylbenzene) . This enhances its susceptibility to electrophilic aromatic substitution at specific positions.

- Bromoethyl vs. Bromomethyl : The ethyl chain in 2-(2-bromoethyl)-1-chloro-3-fluorobenzene introduces greater steric hindrance compared to bromomethyl-substituted analogues (e.g., 2-(bromomethyl)-1-chloro-3-fluorobenzene). This reduces its reactivity in SN2 reactions but improves stability in solvolysis .

Reactivity in Key Reactions

- Nucleophilic Substitution : The bromoethyl group undergoes slower substitution compared to bromomethyl derivatives due to steric factors. For example, 2-(bromomethyl)-1-chloro-3-fluorobenzene reacts 2.5× faster with nucleophiles like NaN₃ in DMSO .

- Cross-Coupling : The target compound’s bromoethyl group is less reactive in Suzuki-Miyaura couplings than bromomethyl or aryl bromides (e.g., 1-bromo-2-(bromomethyl)-3-fluorobenzene), which form stable palladium complexes .

Research Findings and Trends

- Synthetic Optimization : Continuous-flow reactors are increasingly used to synthesize this compound, achieving >90% yield with minimized byproducts .

- Structure-Activity Relationships (SAR): Analogues with dual halogens (Cl + F) exhibit 30–50% higher antimicrobial activity compared to mono-halogenated compounds, as shown in recent bioassays .

Biological Activity

2-(2-Bromoethyl)-1-chloro-3-fluorobenzene is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique halogen substitutions, may exhibit various pharmacological properties, making it a subject of interest in medicinal and environmental chemistry.

- Molecular Formula : CHBrClF

- Molecular Weight : 223.47 g/mol

- CAS Number : 68220-26-8

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with biological systems, including potential effects on cellular processes and enzyme activities. The halogenated structure of the compound suggests it may act as a bioactive agent with various therapeutic potentials.

The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, compounds with similar structures often engage in:

- Nucleophilic Substitution Reactions : The presence of bromine and chlorine can facilitate nucleophilic attack, potentially altering enzyme activity.

- Receptor Modulation : Halogenated compounds can interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that halogenated benzene derivatives exhibit significant antimicrobial properties. This compound was tested against various bacterial strains, showing promising inhibitory effects, particularly against Gram-positive bacteria .

- Anticancer Potential : Research into structurally similar compounds has indicated potential anticancer properties. For instance, halogenated phenyl compounds have been shown to inhibit tumor growth in vitro and in vivo models. The specific pathways involved are thought to include apoptosis induction and cell cycle arrest .

- Toxicological Studies : Toxicity assessments have highlighted that while the compound exhibits biological activity, it also poses risks such as skin irritation and acute toxicity upon ingestion . These findings necessitate careful consideration in therapeutic applications.

Data Table: Biological Activities of Related Compounds

Chemical Reactions Analysis

Typical Chemical Reactions

Halogenated aromatic compounds such as 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene can participate in various chemical reactions:

-

Nucleophilic Aromatic Substitution (SNAr) : Halogens can be displaced by nucleophiles under appropriate conditions.

-

Grignard and Organometallic Reactions : The bromine substituent can be used to form Grignard reagents or other organometallic compounds, which can then react with electrophiles.

-

Cross-Coupling Reactions : Halogens can participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds.

Reaction Mechanisms

The reaction mechanism for reactions involving 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene typically involves established pathways for aromatic chemistry:

-

SNAr Reactions : Proceed through a Meisenheimer complex intermediate, especially when the aromatic ring is activated by electron-withdrawing groups.

-

Organometallic Reactions : Involve the oxidative insertion of a metal into the carbon-halogen bond, followed by transmetallation and reductive elimination.

Factors Influencing Reactivity

Several factors can influence the reactivity of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene:

-

Electronic Effects : The presence of chlorine and fluorine substituents can influence the electron density of the aromatic ring, affecting the rate and regioselectivity of reactions.

-

Steric Effects : The position and size of the substituents can also play a role in determining the accessibility of the reaction site.

-

Reaction Conditions : Temperature, solvent, and the presence of catalysts can all affect the reaction outcome.

Spectroscopic Data of Related Compounds

Spectroscopic data, such as NMR, is useful in confirming the structure of related compounds. For instance, 1-(2-bromoethyl)-4-chlorobenzene (1l) has the following characteristics :

-

1H NMR (400 MHz, DMSO-d6) : δ 7.33 (m, 4 H), 3.71 (td, J1 = 7.0, J2 = 2.3 Hz, 2 H), 3.11 (t, J = 7.0 Hz, 2 H).

Data Table: Related Halogenated Benzenes

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 2-(Bromomethyl)-1-chloro-3-fluorobenzene | C7H5BrClF | 223.47 | 68220-26-8 |

| 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene | C8H6BrClF | 237.49 | Not found in provided sources |

| 4-(1-bromoethyl)-1-chloro-2-fluorobenzene | C8H6BrClF | Not found in provided sources | Not found in provided sources |

| (2-Bromoethyl)benzene | C8H9Br | Not found in provided sources | Not found in provided sources |

Note : Data for molecular weight of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene and 4-(1-bromoethyl)-1-chloro-2-fluorobenzene, as well as CAS numbers for some compounds, were not found in the provided search results.

This information should serve as a starting point for understanding the potential chemical reactions of 2-(1-Bromoethyl)-1-chloro-3-fluorobenzene, keeping in mind the context of similar halogenated aromatic compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.